molecular formula C7H6F2S B13460654 4-(Difluoromethyl)benzene-1-thiol

4-(Difluoromethyl)benzene-1-thiol

Cat. No.: B13460654
M. Wt: 160.19 g/mol
InChI Key: FPUPALDIDUPMOR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzene-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a difluoromethyl group (-CF2H)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzene-1-thiol typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of the thiol group. One common method involves the use of difluoromethylation reagents to introduce the -CF2H group onto a benzene derivative. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)benzene-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Difluoromethyl)benzene-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)benzene-1-thiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H6F2S

Molecular Weight

160.19 g/mol

IUPAC Name

4-(difluoromethyl)benzenethiol

InChI

InChI=1S/C7H6F2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H

InChI Key

FPUPALDIDUPMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)S

Origin of Product

United States

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